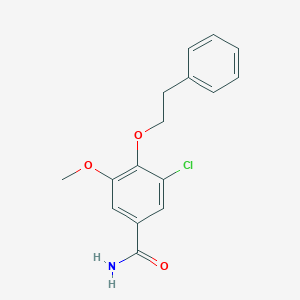![molecular formula C16H21ClF3N3O B5343291 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-propyl-1-piperazinyl)acetamide](/img/structure/B5343291.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-propyl-1-piperazinyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-propyl-1-piperazinyl)acetamide, commonly known as CTAP, is a synthetic compound that is widely used in scientific research. It is a potent and selective antagonist of the kappa opioid receptor (KOR), which is a G protein-coupled receptor that plays a crucial role in the modulation of pain, stress, and addiction. CTAP has been extensively studied for its pharmacological properties and potential therapeutic applications.
作用機序
CTAP acts as a competitive antagonist of the N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-propyl-1-piperazinyl)acetamide, which means it binds to the receptor and blocks the activation of downstream signaling pathways. The this compound is widely distributed in the central and peripheral nervous systems and plays a complex role in the regulation of pain and stress responses. CTAP has been shown to selectively bind to the this compound and inhibit its activation by endogenous ligands, such as dynorphin, as well as exogenous agonists, such as U50,488.
Biochemical and physiological effects:
CTAP has been shown to produce a range of biochemical and physiological effects in preclinical studies. It has been demonstrated to reduce pain sensitivity in various animal models of acute and chronic pain, including thermal, mechanical, and inflammatory pain. CTAP has also been shown to attenuate stress-induced behaviors, such as anxiety and depression-like behaviors, and to modulate drug-seeking behavior in animal models of addiction. Additionally, CTAP has been shown to have anti-inflammatory and neuroprotective effects in certain pathological conditions.
実験室実験の利点と制限
One of the major advantages of using CTAP in lab experiments is its high selectivity and potency for the N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-propyl-1-piperazinyl)acetamide. This allows researchers to specifically target the this compound and avoid off-target effects. CTAP is also relatively stable and easy to handle in vitro and in vivo. However, one of the limitations of using CTAP is its relatively short half-life and rapid clearance in vivo, which may require frequent dosing or continuous infusion in certain experiments. Additionally, CTAP may have different effects in different species or under different experimental conditions, which should be carefully considered when interpreting the results.
将来の方向性
There are several future directions for research on CTAP and the N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-propyl-1-piperazinyl)acetamide. One area of interest is the development of novel this compound ligands with improved pharmacological properties and therapeutic potential. Another area of interest is the elucidation of the complex signaling pathways downstream of the this compound and how they contribute to the physiological and pathological effects of this compound activation. Additionally, there is growing interest in the role of the this compound in immune function and inflammation, as well as its potential as a target for cancer therapy. Further research on CTAP and the this compound is expected to yield valuable insights into the mechanisms of pain, stress, and addiction, and to lead to the development of new treatments for these conditions.
合成法
CTAP is synthesized through a multi-step process involving the reaction of 2-chloro-5-(trifluoromethyl)aniline with 4-propylpiperazine in the presence of acetic anhydride and triethylamine. The resulting intermediate is then reacted with chloroacetyl chloride to yield the final product, CTAP. The synthesis method has been optimized and improved over the years to achieve higher yields and purity.
科学的研究の応用
CTAP is primarily used in scientific research to study the function and pharmacology of the N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-propyl-1-piperazinyl)acetamide. It is a valuable tool for investigating the role of this compound in various physiological and pathological processes, such as pain, stress, anxiety, depression, and drug addiction. CTAP is also used to evaluate the efficacy and selectivity of new this compound ligands and to develop novel therapeutic agents targeting the this compound.
特性
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-propylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClF3N3O/c1-2-5-22-6-8-23(9-7-22)11-15(24)21-14-10-12(16(18,19)20)3-4-13(14)17/h3-4,10H,2,5-9,11H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWMZLNFMLUTQSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)CC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5343209.png)
![1-{2-[(2R*,6R*)-2-allyl-6-methyl-3,6-dihydropyridin-1(2H)-yl]-2-oxoethyl}piperazine](/img/structure/B5343223.png)
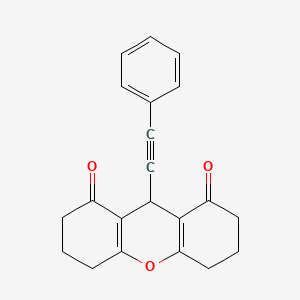
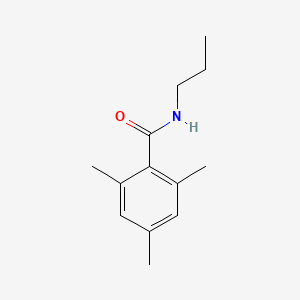
![9-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5343244.png)
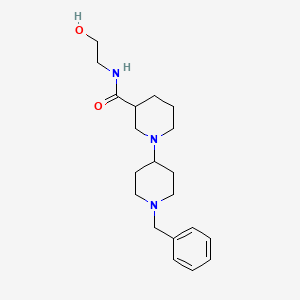
![5-[(3-chlorophenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5343249.png)
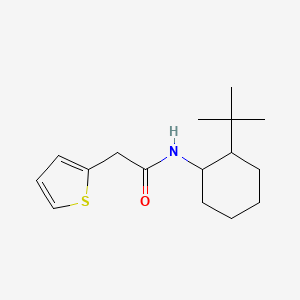
![N-ethyl-2-methoxy-5-[(2-pyridinylamino)sulfonyl]benzamide](/img/structure/B5343259.png)
![2-[(5-cyclopentyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5343261.png)
![4-[(2-ethyl-1-piperidinyl)sulfonyl]-5-methyl-3-isoxazolamine](/img/structure/B5343272.png)
![1'-[(4-methylpyridin-3-yl)carbonyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5343288.png)
![4-[(dimethylamino)methyl]-1-[2-(1H-imidazol-2-yl)benzoyl]-4-azepanol](/img/structure/B5343298.png)
